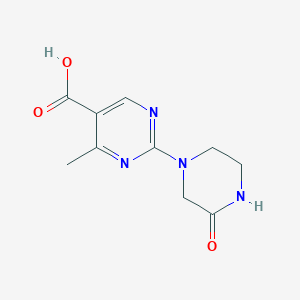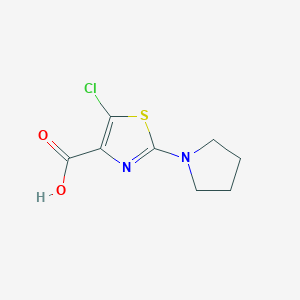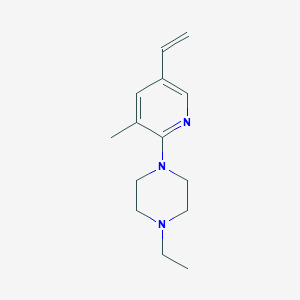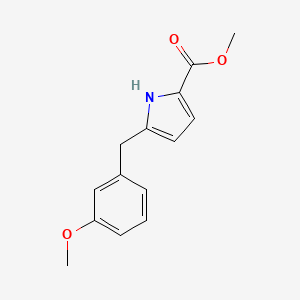
Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(3-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo es un compuesto orgánico que pertenece a la clase de los derivados de pirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-(3-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo típicamente involucra la reacción de bromuro de 3-metoxibencilo con 1H-pirrol-2-carboxilato de metilo en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como el carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF). La mezcla de reacción se calienta para facilitar la reacción de sustitución nucleofílica, lo que da como resultado la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(3-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la posición bencílica, facilitadas por la presencia del grupo metoxilo, que estabiliza el carbocatión intermedio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: N-bromosuccinimida (NBS) para la bromación bencílica seguida de sustitución nucleofílica.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 5-(3-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura química única y actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-(3-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. La presencia del grupo metoxibencilo puede mejorar la capacidad del compuesto para interactuar con los bolsillos hidrofóbicos en las proteínas, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(4-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo
- 5-(2-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo
- 5-(3-Metoxifenil)-1H-pirrol-2-carboxilato de metilo
Unicidad
El 5-(3-Metoxi-bencil)-1H-pirrol-2-carboxilato de metilo es único debido al posicionamiento específico del grupo metoxilo en la porción bencílica, lo que puede influir en su reactividad química y actividad biológica. Este isómero de posición puede dar lugar a diferentes interacciones con los objetivos moleculares, lo que lleva a perfiles farmacológicos distintos.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
methyl 5-[(3-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-12-5-3-4-10(9-12)8-11-6-7-13(15-11)14(16)18-2/h3-7,9,15H,8H2,1-2H3 |
Clave InChI |
YPXCFADWLSKUCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2=CC=C(N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


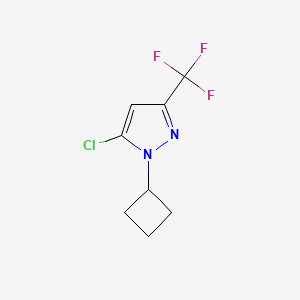
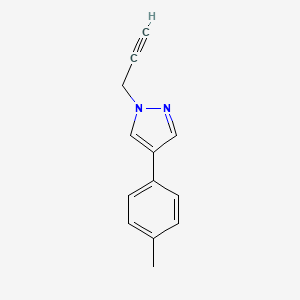

![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)




